molecular formula C21H21N5O4S B2666837 methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921579-77-3

methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2666837
CAS No.: 921579-77-3
M. Wt: 439.49
InChI Key: PVTDPUQJYGSPDR-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 5. The molecule also contains a thioether-linked acetamido group and a methyl benzoate ester at position 6.

Properties

IUPAC Name

methyl 4-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-29-17-9-7-16(8-10-17)25-11-12-26-20(25)23-24-21(26)31-13-18(27)22-15-5-3-14(4-6-15)19(28)30-2/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTDPUQJYGSPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a complex compound that incorporates an imidazo[2,1-c][1,2,4]triazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a methyl ester group attached to a benzoate structure, alongside a thioacetamido linkage to the imidazole-triazole framework. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and potential biological interactions.

Antibacterial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant antibacterial properties. For instance:

  • Compounds containing the 1,2,4-triazole ring have shown remarkable activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL .
  • The specific compound under study demonstrated MIC values comparable to established antibiotics like chloramphenicol and ampicillin .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strains Tested
Compound A0.25S. aureus, E. coli
Compound B0.5Pseudomonas aeruginosa
Methyl Ester0.68S. aureus, E. coli

Antifungal Activity

The imidazole and triazole derivatives are also recognized for their antifungal properties:

  • They act by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi .
  • The compound's structural components suggest potential efficacy against fungi such as Candida albicans and Cryptococcus neoformans.

Antiviral Activity

Some studies have highlighted the antiviral potential of triazole derivatives:

  • They have shown activity against viruses such as HIV and HSV, indicating that the compound could be further explored for antiviral applications .

Anticonvulsant Activity

Recent research has pointed towards the anticonvulsant properties of similar compounds:

  • Triazole derivatives have been tested in picrotoxin-induced convulsion models, demonstrating significant protective effects .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive/negative bacteria
AntifungalInhibition of fungal growth
AntiviralActive against HSV and HIV
AnticonvulsantProtective effects in convulsion models

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar imidazole-triazole derivatives:

  • Study on Imidazole Derivatives : A study synthesized various imidazole derivatives and tested their antibacterial activity against multi-drug resistant strains, revealing promising results with some compounds surpassing traditional antibiotics in efficacy .
  • Triazole Antifungals : Another research focused on triazole compounds which showed significant antifungal activity against clinical isolates of Candida species with MIC values lower than those of standard antifungals .

Scientific Research Applications

Biological Activities

Methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole scaffold have been reported to possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
    • Research indicates that modifications in the phenyl ring can enhance antimicrobial efficacy .
  • Anticancer Potential :
    • The imidazole and triazole components are associated with anticancer activities. Studies on related compounds suggest that they may inhibit specific enzymes involved in cancer cell proliferation .
  • Neuroprotective Effects :
    • Some derivatives of triazoles have shown neuroprotective properties in various models of neurodegenerative diseases . The mechanism often involves modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole-based compounds for their antibacterial activity against various pathogens. The compound demonstrated comparable or superior activity against MRSA compared to traditional antibiotics like vancomycin .

Case Study 2: Anticancer Activity

Research involving imidazole derivatives indicated that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. The compound's structure allows it to interact with DNA and inhibit topoisomerase enzymes critical for cell division .

Chemical Reactions Analysis

General Information

  • Common Name and Structure: Methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamido)benzoate is the common name for a complex organic compound . The structure includes a methoxyphenyl group, an imidazo[2,1-c] triazole ring, and a thioacetamide .

  • Formula and Weight: The molecular formula is C21H21N5O4S, and the molecular weight is 439.5 .

Related Compounds and Reactions

  • Triazole Synthesis: Research has been conducted on synthesizing novel triazole derivatives . This involves reacting chalcones with thiosemicarbazide to form pyrazolin-N-thioamides, which then react with ketones to yield triazolyl-pyrazolyl-thiazoles .

  • Thioacetamide Derivatives: The compound is classified as a thioacetamide derivative due to the thioether linkage in its structure and is part of the imidazole and triazole family, which are known for their pharmacological properties.

Potential Chemical Reactions

Based on the structure and related compounds, "methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamido)benzoate" may undergo several chemical reactions:

  • Hydrolysis: The ester group (benzoate) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • Amide Coupling: The acetamido group can participate in amide coupling reactions to form larger molecules or link to other functional groups.

  • Thioether Reactions: The thioether linkage can be involved in oxidation or alkylation reactions.

  • Heterocyclic Ring Reactions: The imidazo[2,1-c] triazole ring can undergo various reactions, including electrophilic or nucleophilic substitutions, depending on the specific reagents and conditions.

Spectroscopic Analysis

The structure of N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamide can be analyzed using spectroscopic techniques:

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule .

  • IR Spectroscopy: IR spectroscopy can identify the presence of key functional groups such as carbonyls, amines, and ethers .

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound .

Mechanisms of Action

The mechanism of action for compounds similar to N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamide often involves interactions with specific biological targets such as enzymes or receptors. Understanding these mechanisms is essential for predicting therapeutic effects and potential side effects.

Property Analysis

The physical properties of N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamide include:

  • Chemical properties such as stability under different pH conditions and reactivity with common reagents should also be evaluated for practical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate, we compare it with key analogs from published studies:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Modifications Potential Applications Key References
Target Compound Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl, thioacetamido, methyl benzoate Anticancer (inferred)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Pyridazin-3-yl, phenethylamino, ethyl benzoate Not specified
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole 3-Methylisoxazol-5-yl, phenethylthio, ethyl benzoate Antimicrobial (inferred)
14s (1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one) Imidazole Methoxyethoxybenzyl, methoxybenzyl, aminoimidazole Anticancer (explicitly studied)
Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates 1,2,4-Triazole Phenethyl, thioacetimidate Biologically active derivatives

Key Insights

Core Heterocycle Differences: The target compound’s imidazo[2,1-c][1,2,4]triazole core is distinct from pyridazine (I-6230) or isoxazole (I-6373) scaffolds. Compound 14s (imidazole-based) demonstrated explicit anticancer activity, suggesting that the target compound’s imidazo-triazole core could similarly interact with biological targets like kinases or DNA .

Substituent Effects: The 4-methoxyphenyl group in the target compound likely increases lipophilicity compared to 14s’s methoxyethoxybenzyl group, which may improve passive diffusion but reduce aqueous solubility . The thioacetamido linkage in the target compound could provide greater resistance to enzymatic hydrolysis than the amino (I-6230) or ethoxy (I-6473) linkages in analogs, enhancing metabolic stability .

Ester Group Variations: The methyl benzoate in the target compound differs from the ethyl esters in I-6230 and I-6373.

Synthetic Accessibility :

  • The synthesis of 1,2,4-triazole derivatives (e.g., ) often involves multi-step alkylation and cyclization, similar to the target compound’s likely pathway. However, the fused imidazo-triazole core may require more stringent conditions, affecting yield .

Research Findings and Implications

  • Biological Activity : While direct data on the target compound is unavailable, structurally related compounds exhibit anticancer (14s) and antimicrobial (I-6373) activities . The target’s imidazo-triazole-thioacetamido architecture may synergize these effects.
  • Physicochemical Properties : The 4-methoxyphenyl and thioether groups suggest moderate logP values (~2.5–3.5), balancing solubility and permeability. This contrasts with I-6230’s pyridazine core, which may lower logP due to polar nitrogen atoms .
  • Thermodynamic Stability: The fused ring system in the target compound likely enhances thermal stability compared to non-fused analogs, as seen in other triazole derivatives .

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazo[2,1-c][1,2,4]triazole core in this compound?

The imidazo[2,1-c][1,2,4]triazole scaffold can be synthesized via cyclization reactions using appropriately substituted precursors. For example, describes the formation of heterocycles (e.g., thiadiazoles) via refluxing enaminones with hydroxylamine hydrochloride and anhydrous potassium carbonate in ethanol . Adapting this method, researchers could employ a multi-step approach:

Precursor preparation : Synthesize a 7-(4-methoxyphenyl)-substituted dihydroimidazole intermediate through nucleophilic substitution or condensation.

Cyclization : Use thiourea or thiosemicarbazide derivatives to introduce the triazole ring via thermal or acid-catalyzed cyclization.

Functionalization : Incorporate the thioacetamido linker via nucleophilic substitution (e.g., reacting a thiolated triazole with chloroacetamide derivatives).

Basic: How can spectroscopic techniques validate the structure of this compound?

Key analytical methods include:

  • IR Spectroscopy : Identify characteristic peaks for the ester carbonyl (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and C-S bonds (~700 cm⁻¹) (as shown in for similar Schiff bases) .
  • NMR Spectroscopy :
    • ¹H-NMR : Look for aromatic protons (δ 6.5–8.5 ppm) from the benzoate and methoxyphenyl groups, methyl ester singlet (~δ 3.8 ppm), and dihydroimidazole protons (δ 4.0–5.5 ppm).
    • ¹³C-NMR : Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the heterocycle.
  • Mass Spectrometry : Verify the molecular ion peak (e.g., via ESI-MS) and fragmentation patterns ( provides examples for analogous compounds) .

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

Given structural parallels to anticancer and antimicrobial agents ( ), prioritize:

  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to reference drugs.
  • Antimicrobial Activity : Assess bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) inhibition via disk diffusion or microdilution methods.
  • Enzyme Inhibition : Screen against kinases or bacterial nitroreductases (e.g., Mtb Ddn, as in ) using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Focus on modifying:

  • Methoxyphenyl Group : Replace with electron-withdrawing (e.g., nitro, cyano) or bulky substituents to enhance target binding ( achieved 10-fold activity improvements via trifluoromethoxy substitution) .
  • Thioacetamido Linker : Explore alternative linkers (e.g., sulfonamide, alkyl chains) to improve solubility or metabolic stability.
  • Benzoate Ester : Hydrolyze to the carboxylic acid in vivo for enhanced bioavailability (pro-drug strategy).
    Method : Synthesize derivatives, test in dose-response assays, and correlate substituent effects with logP and docking scores.

Advanced: What strategies address metabolic instability in this compound?

highlights microsomal stability assays to identify vulnerable sites. For this compound:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.

Stabilization Tactics :

  • Block oxidative sites (e.g., methyl groups on the triazole).
  • Replace ester groups with bioisosteres (e.g., amides).

Prodrug Design : Mask polar groups (e.g., ester-to-amide conversion) to enhance half-life .

Advanced: How to resolve contradictions in substituent effects observed across related compounds?

Discrepancies may arise from divergent biological targets or assay conditions. For example:

  • Electron-Withdrawing Groups : shows nitro-substituted derivatives with antiviral activity, while ’s trifluoromethoxy analogs excel in antitubercular activity .
    Resolution :
  • Perform target-specific assays (e.g., viral vs. bacterial enzymes).
  • Use computational modeling to assess binding mode variations (e.g., docking to Mtb Ddn vs. viral proteases).
  • Analyze physicochemical properties (e.g., logD, pKa) to explain differential membrane permeability.

Advanced: What mechanistic insights can quantum chemistry provide for this compound?

Quantum mechanics (QM) calculations, as applied in , can:

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